3-(2-ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one
Description
This chromen-4-one derivative features a flavone core with two key substituents:
- 3-Position: A 2-ethoxyphenoxy group, providing steric bulk and electron-donating effects via the ethoxy moiety.
- 7-Position: A 2-(4-methoxyphenyl)-2-oxoethoxy chain, introducing a ketone functionality and a para-methoxy-substituted aryl group.
Properties
IUPAC Name |
3-(2-ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c1-3-30-22-6-4-5-7-23(22)33-25-16-32-24-14-19(12-13-20(24)26(25)28)31-15-21(27)17-8-10-18(29-2)11-9-17/h4-14,16H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRREXWUGWMGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromone Core: The chromone core can be synthesized via the cyclization of 2-hydroxyacetophenone derivatives under acidic conditions.
Substitution with Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced through a nucleophilic substitution reaction using 2-ethoxyphenol and an appropriate leaving group.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be added via an esterification reaction using 4-methoxybenzoic acid and a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or partially reduced intermediates.
Substitution: Various substituted chromone derivatives.
Scientific Research Applications
3-(2-ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analogues and Substituent Variations
Key analogues identified from the evidence include:
2.2. Key Structural and Functional Differences
- 3-Position Substitutions: The target compound’s 2-ethoxyphenoxy group is unique among analogues, which typically feature 4-methoxyphenyl (e.g., 4a, G1) . The ethoxy group at the ortho position may enhance steric hindrance and alter π-π stacking compared to para-substituted methoxy groups. ’s Compound 11 shares the 2-ethoxyphenoxy group but differs at the 7-position with a hydroxy group and trifluoromethyl substitution, suggesting divergent biological targets (e.g., antibiofilm vs. enzyme inhibition) .
- 7-Position Substitutions: The target’s 2-(4-methoxyphenyl)-2-oxoethoxy chain combines a ketone and aryl group, differing from analogues with chlorophenyl (4a), piperidinyl (G1), or methylphenyl () substituents . The methoxy group’s electron-donating nature may enhance binding to enzymes compared to electron-withdrawing groups (e.g., Cl in 4a). Oxoethoxy vs. Aminoethoxy: Compounds with aminoethoxy chains (e.g., G1, Compound 10) exhibit cholinesterase inhibition, while oxoethoxy derivatives (e.g., 4a, ) are linked to α-glucosidase inhibition .
Biological Activity
3-(2-ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one, commonly known by its IUPAC name, is a synthetic compound belonging to the class of chromones. Chromones and their derivatives are known for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound based on available research findings.
- Molecular Formula : C26H22O7
- Molecular Weight : 446.46 g/mol
- CAS Number : 637750-67-5
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, which are summarized in the following sections.
Anti-inflammatory Activity
A study on related chromone derivatives demonstrated that compounds with similar structures could significantly inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages without inducing cytotoxicity. This suggests potential anti-inflammatory properties of 3-(2-ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one as well .
Antioxidant Properties
Chromone derivatives have been shown to possess antioxidant activity, which is crucial for combating oxidative stress-related diseases. Although specific data on this compound's antioxidant capacity is limited, the structural characteristics suggest it may exhibit similar properties to other chromone derivatives that have been tested for antioxidant effects .
Anticancer Activity
Preliminary studies indicate that chromone derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, some studies have reported that related compounds inhibited the proliferation of breast cancer cells (MCF-7) and other tumor cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . Further investigation into this specific compound's anticancer activity is warranted.
Case Studies and Research Findings
- Inhibition of NF-kB Activation : Compounds structurally related to 3-(2-ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one have been shown to inhibit NF-kB activation in RAW 264.7 cells, suggesting potential therapeutic applications in inflammatory diseases .
- Cytotoxicity Assessment : In vitro studies assessing cytotoxicity against MCF-7 cells revealed that certain chromone derivatives could effectively reduce cell viability, indicating potential for further development as anticancer agents .
- Molecular Docking Studies : Molecular docking studies suggest that this compound may interact with various biological targets, potentially enhancing its biological activity through specific binding interactions with enzymes involved in inflammation and cancer progression .
Data Table of Biological Activities
Q & A
Q. What are the established synthetic routes for 3-(2-ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step nucleophilic substitutions and esterifications. A common approach includes:
- Step 1 : Coupling of 7-hydroxy-4H-chromen-4-one with 2-(4-methoxyphenyl)-2-oxoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the oxoethoxy group .
- Step 2 : Etherification of the 3-position using 2-ethoxyphenol via Mitsunobu or Ullmann coupling . Key parameters for optimization:
- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may degrade thermally sensitive intermediates.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradient) ensures high purity (>95%) .
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?
Structural validation employs:
- X-ray crystallography : Resolves absolute configuration and confirms substituent positions. SHELXL refinement (e.g., using anisotropic displacement parameters) ensures accuracy .
- Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and chromenone carbonyl (δ ~175 ppm) signals .
- HRMS : Verifies molecular ion ([M+H]⁺) with <2 ppm mass error .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of chromen-4-one derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) arise from structural variations (e.g., substituent electronegativity) and assay conditions. Methodological approaches include:
- Comparative SAR studies : Analyze substituent effects using analogs (e.g., replacing ethoxy with methoxy groups reduces lipophilicity, altering membrane permeability) .
- Standardized assays : Replicate studies under identical conditions (e.g., MIC testing at pH 7.4 with controlled inoculum size) .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding site interactions (e.g., hydrogen bonding with kinase active sites) .
Q. How can crystallographic data inform the design of derivatives with enhanced stability?
Crystal packing analysis (e.g., π-π stacking, hydrogen bonding) reveals stability determinants:
- Intermolecular interactions : The 4-methoxyphenyl group participates in C–H···O bonds (2.8–3.2 Å), stabilizing the lattice .
- Torsional angles : Substituents at the 3- and 7-positions influence planarity; deviations >10° reduce packing efficiency .
- Solvent inclusion : Avoid bulky substituents (e.g., tert-butyl) to prevent void formation, which destabilizes the crystal .
Q. What methodologies elucidate the compound’s interaction with enzymatic targets like α-glucosidase?
Mechanistic studies employ:
- Kinetic assays : Monitor inhibition via UV-Vis (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis at 405 nm) to determine IC₅₀ and inhibition type (competitive/uncompetitive) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry .
- Fluorescence quenching : Track tryptophan residue interactions in enzymes (e.g., Stern-Volmer plots reveal static/dynamic quenching) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
